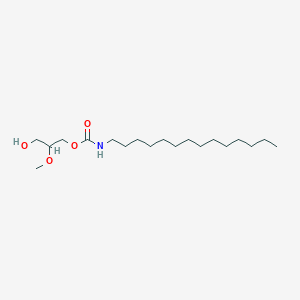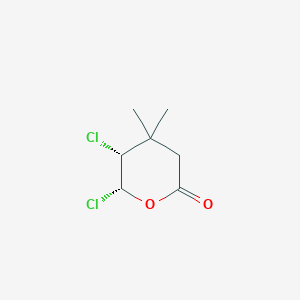
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one is a chemical compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanones, which are cyclic ethers with a ketone functional group. The presence of chlorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one typically involves the chlorination of a precursor compound under controlled conditions. One common method includes the reaction of 4,4-dimethyloxan-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a temperature range of 0-5°C to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of chlorine gas and the catalyst, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed
Hydroxylated Derivatives: Formed from nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Applications De Recherche Scientifique
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one: Unique due to its specific stereochemistry and functional groups.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-carboxylic acid: Contains a carboxyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
79749-61-4 |
|---|---|
Formule moléculaire |
C7H10Cl2O2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
(5R,6R)-5,6-dichloro-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
CHYAUGYEJQOKDH-WDSKDSINSA-N |
SMILES isomérique |
CC1(CC(=O)O[C@@H]([C@@H]1Cl)Cl)C |
SMILES canonique |
CC1(CC(=O)OC(C1Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


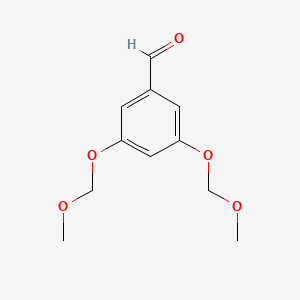
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

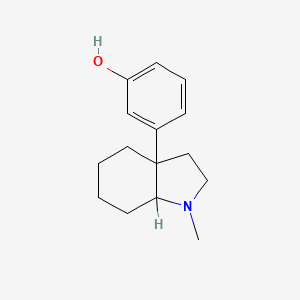
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
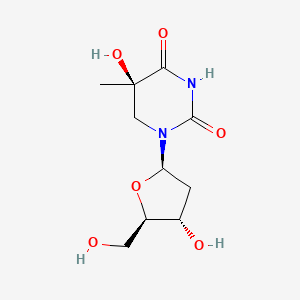
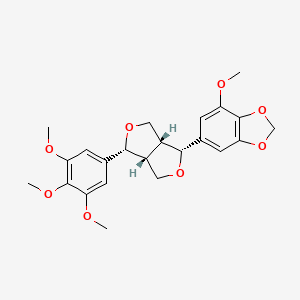

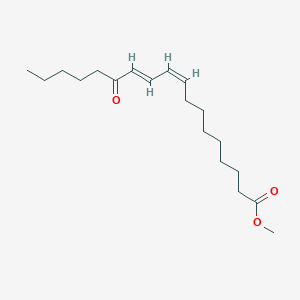
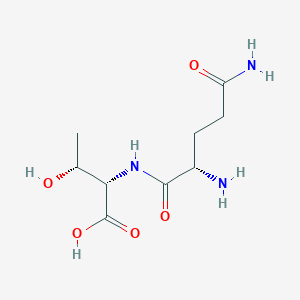
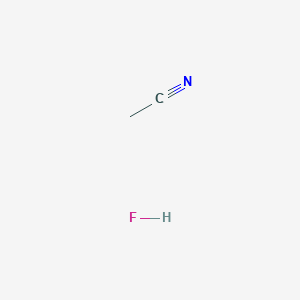

![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
